molecular formula C8H5FN2OS B1408416 8-Fluoro-2-mercaptoquinazolin-4(3H)-one CAS No. 1597549-01-3

8-Fluoro-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1408416
CAS No.: 1597549-01-3
M. Wt: 196.2 g/mol
InChI Key: OALXNYUCBJSQFA-UHFFFAOYSA-N
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Description

8-Fluoro-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of 8-fluoroquinazolin-4(3H)-one with a thiol reagent under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptoquinazolin-4(3H)-one
  • 8-Fluoroquinazolin-4(3H)-one
  • 2-Methylthioquinazolin-4(3H)-one

Uniqueness

8-Fluoro-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the fluorine and mercapto groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives

Properties

IUPAC Name

8-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALXNYUCBJSQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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